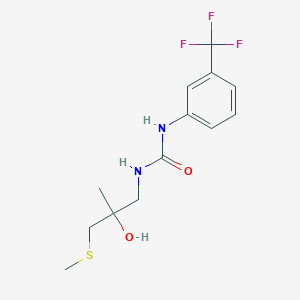

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2S/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPHJOFHBXHKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea, often referred to as a substituted urea compound, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound exhibits a unique structure that may contribute to its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The chemical formula for this compound is . Its structure includes a trifluoromethyl group, a hydroxy group, and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound may possess several biological activities, including:

- Antitumor Activity : Studies have shown that similar urea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells and inhibit tumor growth effectively .

- Anti-inflammatory Properties : Compounds containing the urea moiety have been associated with anti-inflammatory effects. The presence of hydroxyl and trifluoromethyl groups may enhance these activities by modulating inflammatory pathways .

- Effects on Metabolic Disorders : Some studies suggest that related compounds can influence metabolic pathways, potentially offering therapeutic benefits for conditions such as diabetes and obesity .

Antitumor Studies

A detailed examination of the antitumor activity of related compounds has revealed promising results. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 49.85 | Induces apoptosis |

| Compound B | HCT116 (Colon) | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| Compound C | MCF-7 (Breast) | 3.3 | Inhibits cell proliferation |

These studies indicate that modifications in the urea structure can lead to enhanced cytotoxicity against cancer cells.

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that urea derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The exact mechanisms are still under investigation but may involve the modulation of NF-kB signaling pathways .

Case Studies

-

Case Study on Anticancer Activity :

- A recent study evaluated the efficacy of a series of urea derivatives, including the compound , against various cancer cell lines. The results indicated significant growth inhibition in A549 and MCF-7 cells, with IC50 values suggesting potent anticancer properties.

- Metabolic Impact Assessment :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2-hydroxy-2-methyl-3-(methylthio)propyl chain. Key comparisons with analogues from the evidence include:

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~380) is lower than 11e (534.1), suggesting better bioavailability.

- Polarity : Hydroxy and methylthio groups balance lipophilicity (critical for membrane penetration) and polarity (for solubility).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.